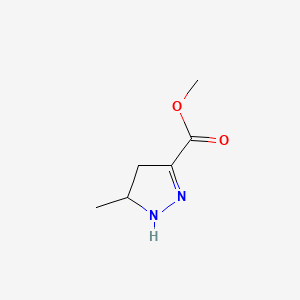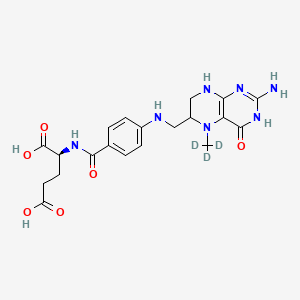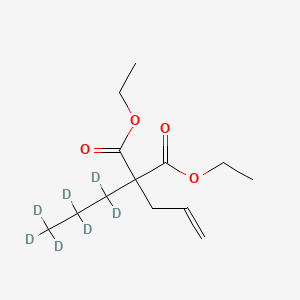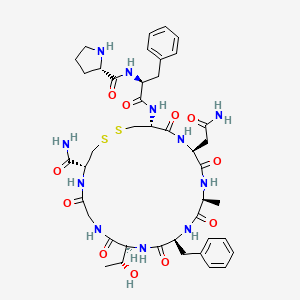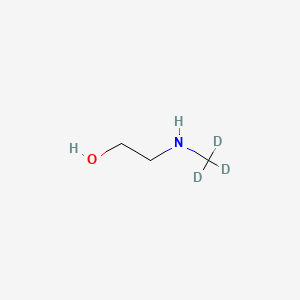
2-((Methyl-d3)amino)ethanol
Vue d'ensemble
Description
2-((Methyl-d3)amino)ethanol is a deuterated compound with the molecular formula C3H6D3NO and a molecular weight of 78.13 g/mol . This compound is a stable isotope-labeled analog of 2-(methylamino)ethanol, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. It is primarily used in research settings, particularly in proteomics and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyl-d3)amino)ethanol typically involves the deuteration of 2-(methylamino)ethanol. One common method is to react 2-(methylamino)ethanol with deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. This process can be carried out using deuterated water (D2O) or other deuterated solvents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Methyl-d3)amino)ethanol, like other alcohols, can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (R-X) in the presence of a base can facilitate substitution reactions
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Ethers or esters
Applications De Recherche Scientifique
2-((Methyl-d3)amino)ethanol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a biochemical tool to study protein structures and functions.
Biochemical Studies: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Pharmacological Research: Investigated for its role in inhibiting the production of oxygen radicals during methane production.
Mécanisme D'action
The mechanism of action of 2-((Methyl-d3)amino)ethanol involves its interaction with various biochemical pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with altered kinetic isotope effects. This can influence reaction rates and pathways, providing insights into the molecular mechanisms of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)ethanol: The non-deuterated analog.
Ethanol-d3: Another deuterated alcohol used in research.
N-Methyl-13C,d3-ethanolamine: A compound with both carbon-13 and deuterium labeling .
Uniqueness
2-((Methyl-d3)amino)ethanol is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .
Propriétés
IUPAC Name |
2-(trideuteriomethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKOKAMJFNKNAS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
